molecular formula C21H21NO3S B11341141 N-(4-ethoxyphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethoxyphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11341141
M. Wt: 367.5 g/mol
InChI Key: SAHFJTFDOJUJIW-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxyphenyl group, a methoxy group, and a thiophene ring. Benzamides are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry.

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO3S/c1-3-25-17-12-10-16(11-13-17)22(15-18-7-6-14-26-18)21(23)19-8-4-5-9-20(19)24-2/h4-14H,3,15H2,1-2H3

InChI Key

SAHFJTFDOJUJIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxyaniline with 2-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Thiophene Group: The thiophene group can be introduced by reacting the benzamide intermediate with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide
  • N-(4-Ethoxyphenyl)-2-methoxy-N-[(furan-2-yl)methyl]benzamide
  • N-(4-Ethoxyphenyl)-2-methoxy-N-[(pyridin-2-yl)methyl]benzamide

Uniqueness

N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the ethoxyphenyl and thiophene groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

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